molecular formula C24H21N5O3 B6553033 2-(3,4-dimethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040636-39-2

2-(3,4-dimethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553033
CAS No.: 1040636-39-2
M. Wt: 427.5 g/mol
InChI Key: SSVBJFRMBYOMSN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a fused bicyclic pyrazole-pyrazine core. Its structure includes a 3,4-dimethylphenyl substituent at position 2 and a 4-methoxyphenyl-1,2,4-oxadiazole moiety at position 5 via a methyl linker. The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the methoxy and methyl groups influence lipophilicity and target binding .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-15-4-5-18(12-16(15)2)20-13-21-24(30)28(10-11-29(21)26-20)14-22-25-23(27-32-22)17-6-8-19(31-3)9-7-17/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVBJFRMBYOMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-dimethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized by its molecular formula C21H22N4O2C_{21}H_{22}N_4O_2 and its IUPAC name. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown inhibition of cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism through which it may exert anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes was also noted in some derivatives, which is critical in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways such as COX-I and COX-II.
  • Modulation of Signaling Pathways : It appears to interfere with signaling pathways related to cell growth and apoptosis.
  • Interaction with Receptors : The presence of methoxy and dimethylphenyl groups may enhance binding affinity to specific receptors involved in tumor growth and inflammation.

Case Studies

StudyFindings
Chahal et al. (2023)Identified COX-II inhibitory activity with an IC50 value significantly lower than standard anti-inflammatory drugs .
Eren et al. (2023)Showed that similar pyrazolo compounds exhibit selective inhibition against COX enzymes .
Hwang et al. (2023)Reported strong anti-inflammatory effects in vivo with significant reduction in edema in animal models .

Comparison with Similar Compounds

Structural Insights :

  • Electron-Withdrawing Groups (e.g., Cl in ) increase metabolic stability but reduce solubility.
  • Oxadiazole vs. Oxazole : Oxadiazole (target compound, ) provides stronger π-π interactions, whereas oxazole () offers greater conformational flexibility.

Activity Trends :

  • Anticancer Potency : Chlorophenyl derivatives () show higher enzyme affinity, while methyl/methoxy analogues (target compound, ) excel in cell-based assays.
  • Antimicrobial Efficacy : Thiophene-containing derivatives () outperform phenyl-substituted compounds due to enhanced membrane penetration.

Comparison with Analogues :

  • Chlorophenyl Derivative ([[2]) : Requires Pd-catalyzed coupling for chloro-substituent introduction (yield: 65% vs. 85% for methoxy derivatives).
  • Oxazole-Containing Compound ([[6]) : Utilizes Hantzsch oxazole synthesis, which is faster but less regioselective than oxadiazole routes .

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